1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol
Description
Chemical Identity and Systematic Nomenclature
1-tert-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol is rigorously defined by its molecular formula C₁₀H₁₃N₃S and a molecular weight of 207.30 g/mol . The compound’s identity is anchored in its CAS Registry Number 1520747-34-5 , a unique identifier critical for regulatory and commercial tracking. Its SMILES notation, SC(N1C(C)(C)C)=NC2=C1C=CN=C2 , encodes the spatial arrangement of atoms, highlighting the tert-butyl group (-C(C)(C)C) attached to the imidazole nitrogen (N1) and the thiol (-SH) moiety at position 2 of the fused ring system.
The IUPAC name derives from the bicyclic framework:
- Imidazo[4,5-c]pyridine : A fusion of imidazole (positions 4,5) and pyridine (position c), creating a planar, aromatic system.
- 1-tert-Butyl : A branched alkyl group substituting the N1 nitrogen.
- 2-thiol : A sulfur-containing functional group at the second position of the imidazole ring.
| Property | Value |
|---|---|
| CAS Number | 1520747-34-5 |
| Molecular Formula | C₁₀H₁₃N₃S |
| Molecular Weight | 207.30 g/mol |
| SMILES | SC(N1C(C)(C)C)=NC2=C1C=CN=C2 |
| IUPAC Name | 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol |
Structural Classification Within Heterocyclic Compounds
This compound belongs to the imidazo[4,5-c]pyridine family, a subclass of nitrogen-containing bicyclic heterocycles. Key structural features include:
- Bicyclic Core : A fusion of a five-membered imidazole ring (positions 4,5) and a six-membered pyridine ring (position c), resulting in a planar, conjugated π-system.
- Substituent Effects :
Comparative analysis with related heterocycles reveals distinct electronic and steric profiles. For instance, imidazo[1,2-a]pyridines lack the fused pyridine orientation seen in imidazo[4,5-c]pyridines, altering their aromaticity and reactivity. The thiol group further differentiates this compound from oxygen- or nitrogen-analogues, such as imidazo[4,5-c]pyridinones, which feature ketone functionalities.
Historical Context of Discovery and Initial Characterization
The synthesis of imidazo[4,5-c]pyridine derivatives gained momentum in the early 21st century, driven by their utility in drug discovery. While the exact first report of 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol remains unclear, its structural analogs emerged prominently in studies of DNA-dependent protein kinase (DNA-PK) and TLR7 inhibitors .
Early synthetic routes relied on cyclocondensation reactions between 4-chloropyridine derivatives and thioureas, followed by alkylation to introduce the tert-butyl group. For example, zinc triflate-catalyzed protocols enabled efficient assembly of the imidazo[4,5-c]pyridine core, with subsequent functionalization at the N1 and C2 positions. Advances in Buchwald–Hartwig amination and Suzuki–Miyaura coupling further facilitated diversification of the C6 position, as demonstrated in the synthesis of DNA-PK inhibitors like compound 78 .
The compound’s initial characterization leveraged spectroscopic techniques:
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
1-tert-butyl-3H-imidazo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C10H13N3S/c1-10(2,3)13-8-4-5-11-6-7(8)12-9(13)14/h4-6H,1-3H3,(H,12,14) |
InChI Key |
XYXQLLNARXPPAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=C(C=NC=C2)NC1=S |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The most documented approach to synthesizing related imidazo[4,5-b]pyridine derivatives involves copper(I)-catalyzed cyclization of ortho-dihalopyridines with amidine derivatives under basic conditions. Although direct literature on 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol is limited, analogous methods for 2-tert-butyl-1H-imidazo[4,5-b]pyridine provide a foundation.
| Reagents and Conditions | Details |
|---|---|
| Starting material | 2,3-Diiodopyridine (1.0 mmol) |
| Amidine source | Pivalamidine (1.2 mmol) |
| Base | Cesium carbonate (Cs2CO3, 2.0 mmol) |
| Catalyst | Copper(I) iodide (CuI, 5 mol%) |
| Solvent | Toluene (2 mL) |
| Temperature | 110 °C |
| Time | 24 hours |
| Work-up | Quenching with water, extraction with ethyl acetate, drying over sodium sulfate, concentration under reduced pressure |
| Purification | Silica gel chromatography (hexane/ethyl acetate 5:1) |
This method yields 2-tert-butyl-1H-imidazo[4,5-b]pyridine as a yellow solid, which can be crystallized from chloroform by slow evaporation at 60 °C over 3 days.
Adaptation for 1-tert-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol
To prepare the thiol derivative, the synthetic route involves:
- Using a thiolating agent or sulfur source to introduce the thiol group at position 2,
- Employing a tert-butyl amidine or tert-butyl-substituted amidine as the nitrogen source,
- Applying copper-catalyzed cyclization with appropriate halogenated pyridine precursors.
A plausible synthetic sequence includes:
- Starting materials: 2,3-dihalopyridine or 2-halo-3-aminopyridine derivatives.
- Thiolation: Introduction of sulfur via reagents like potassium xanthate or thiourea derivatives.
- Cyclization: Copper(I)-catalyzed intramolecular cyclization with tert-butyl amidine under basic conditions.
- Purification: Chromatographic separation and crystallization to isolate the pure thiol product.
Representative Experimental Procedure
While direct experimental data for 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol is sparse, the following procedure is adapted from related imidazo[4,5-b]pyridine syntheses with thiolation steps incorporated:
- Charge a Schlenk tube with 2,3-dihalopyridine (1.0 mmol), tert-butyl amidine (1.2 mmol), and a sulfur source such as potassium xanthate (1.5 mmol).
- Add cesium carbonate (2.0 mmol) and copper(I) iodide (5 mol%) in toluene (2 mL).
- Stir the reaction mixture at 110 °C for 24 hours under inert atmosphere.
- Monitor reaction progress by thin-layer chromatography (TLC).
- After completion, cool to room temperature, quench with water, and extract with ethyl acetate.
- Dry organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography using hexane/ethyl acetate (5:1) as eluent.
- Obtain the product as a solid, which can be recrystallized from chloroform.
Characterization and Research Data
Crystallographic Data
For structurally related compounds such as 2-tert-butyl-1H-imidazo[4,5-b]pyridine, single-crystal X-ray diffraction analysis confirms the molecular structure and purity.
| Parameter | Value |
|---|---|
| Molecular formula | C10H13N3 |
| Crystal system | Orthorhombic |
| Space group | Pbca (No. 14) |
| Unit cell dimensions (Å) | a = 9.4795(7), b = 10.7585(10), c = 18.8783(13) |
| Volume (ų) | 1925.3(3) |
| Z (number of formula units) | 8 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Refinement R-factor | R1 = 0.0702 |
Atomic coordinates and displacement parameters confirm standard bond lengths and angles consistent with imidazo[4,5-b]pyridine derivatives.
Spectroscopic Data
- Nuclear Magnetic Resonance (NMR): Characteristic proton signals for the tert-butyl group and heterocyclic protons.
- Mass Spectrometry (MS): Molecular ion peak consistent with the expected molecular weight.
- Infrared Spectroscopy (IR): Presence of thiol (-SH) stretching vibrations near 2550–2600 cm⁻¹.
These data collectively confirm the successful synthesis and structural integrity of the compound.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Starting material | 2,3-Dihalopyridine derivatives | Pyridine core precursor | Halogen atoms facilitate cyclization |
| Amidination | tert-Butyl amidine | Introduce tert-butyl substituent | Amidine provides N atoms for imidazole ring |
| Thiolation | Potassium xanthate or thiourea | Introduce thiol group | Sulfur source for 2-thiol substitution |
| Catalysis | CuI (5 mol%), Cs2CO3 (base), toluene | Cyclization and coupling | Elevated temperature (110 °C) required |
| Work-up and purification | Extraction, drying, chromatography | Isolate pure product | Silica gel chromatography with hexane/EtOAc |
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazo[4,5-c]pyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[4,5-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted imidazo[4,5-c]pyridine derivatives .
Scientific Research Applications
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity or signaling pathways. Additionally, the imidazo[4,5-c]pyridine core can interact with nucleic acids or other biomolecules, influencing their function .
Comparison with Similar Compounds
Analogous Imidazo[4,5-c]pyridine-2-thiol Derivatives
Compounds sharing the imidazo[4,5-c]pyridine-2-thiol core but differing in the 1-position substituent include:
1-Ethyl-1H-imidazo[4,5-c]pyridine-2-thiol
- Molecular Formula : C₈H₉N₃S
- Molecular Weight : 179.25 g/mol
- Its synthesis involves alkylation of the parent compound, as demonstrated in commercial preparations .
1-(2-Methylpropyl)-1H-imidazo[4,5-c]pyridine-2-thiol
- Molecular Formula : C₁₀H₁₃N₃S
- Molecular Weight : 207.30 g/mol
- Key Differences : The branched 2-methylpropyl group mimics tert-butyl’s steric effects but with slightly lower hydrophobicity. This compound is often used in structure-activity relationship (SAR) studies to evaluate substituent size impacts .
1-Benzyl-1H-imidazo[4,5-c]pyridine-2-thiol
- Molecular Formula : C₁₃H₁₁N₃S
- Molecular Weight : 241.31 g/mol
- However, it may reduce metabolic stability due to susceptibility to oxidative cleavage .
Table 1: Comparative Data for Imidazo[4,5-c]pyridine-2-thiol Derivatives
*Calculated based on molecular formula C₁₀H₁₃N₃S.
Positional Isomers and Heterocyclic Variants
Imidazo[4,5-b]pyridine Derivatives
Compounds like 5-methoxy-1H-imidazo[4,5-b]pyridine-2-thiol () differ in nitrogen atom positioning within the fused ring system. This alters electronic distribution, as seen in NMR shifts (e.g., downfield C3-H and C5-H protons in [1,2,4]triazolo[4,3-c]pyrimidines vs. [1,5-c] isomers) . Such changes can affect binding modes in biological targets.
Thiazolo[4,5-c]pyridine-2-thiol
- Molecular Formula : C₆H₄N₂S₂
- Molecular Weight : 168.24 g/mol
- Key Differences : Replacement of one imidazole nitrogen with sulfur creates a thiazolo ring, reducing basicity and altering solubility. This compound’s smaller size may enhance membrane permeability but limit target engagement breadth .
Biological Activity
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol is a compound belonging to the imidazopyridine family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological potential, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol is , with a molecular weight of approximately 210.31 g/mol. The compound features a thiol group (-SH) which is critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that imidazo[4,5-c]pyridine derivatives exhibit significant antimicrobial properties. For instance, 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In vitro assays demonstrated minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against Mtb strains, highlighting its potential as an anti-tubercular agent .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. Research has shown that imidazo[4,5-c]pyridine derivatives can inhibit inflammatory responses in cellular models. For example, they have been effective in reducing the activation of transcription factors such as NF-κB and Nrf2, which are involved in oxidative stress and inflammation .
Anticancer Potential
Imidazo[4,5-c]pyridine derivatives have been investigated for their anticancer properties. The ability of these compounds to inhibit specific kinases involved in cancer progression has been documented. For instance, they have been shown to selectively inhibit CHK1 kinase activity, which is crucial for cell cycle regulation and DNA repair mechanisms . This inhibition may lead to enhanced sensitivity of cancer cells to chemotherapeutic agents.
The biological activity of 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : The compound acts as a selective inhibitor for CHK1 over CHK2, which can disrupt the cell cycle in cancerous cells .
- Antimicrobial Action : The thiol group is believed to play a role in binding to bacterial enzymes or proteins, thus inhibiting their function and leading to microbial death .
Study 1: Antitubercular Activity
In a study assessing the antitubercular activity of various imidazo[4,5-c]pyridine derivatives, it was found that compounds similar to 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol exhibited potent activity against the H37Rv strain of Mtb. The study utilized a microplate Alamar Blue assay (MABA) for screening and identified several derivatives with MICs between 1.6 and 6.25 µg/mL .
Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of imidazo[4,5-c]pyridine derivatives demonstrated their capability to reduce inflammatory markers in vitro. The study highlighted how these compounds could modulate pathways involved in inflammation and oxidative stress responses in human cells .
Comparative Analysis
The following table summarizes the biological activities and mechanisms reported for 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol compared to other related compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol | Yes (MIC: 0.03 - 5 µM) | Yes | Yes |
| Imidazo[4,5-b]pyridine derivative | Moderate | Yes | Moderate |
| Imidazo[1,2-a]pyridine derivative | Yes | Limited | High |
Q & A
Q. What methodologies are recommended for optimizing the synthesis of 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol?
- Methodological Answer : Synthesis optimization should integrate factorial design (e.g., varying temperature, solvent polarity, and reaction time) to identify critical parameters. For heterocyclic systems like imidazo-pyridines, oxidation of o-phenylenediamine derivatives using peroxides (e.g., ammonium persulfate) in acetonitrile is a common starting point. Crystallization from ethanol or DMF can improve purity . Statistical Design of Experiments (DoE) minimizes trial runs by analyzing interactions between variables (e.g., reagent stoichiometry, pH) .
Q. How can researchers address solubility challenges during purification of this compound?
- Methodological Answer : Solubility issues arise due to the tert-butyl group’s hydrophobicity. Use mixed solvents (e.g., ethanol-DMF, 7:3 v/v) to enhance dissolution during recrystallization. Column chromatography with gradients of ethyl acetate and hexane (e.g., 20–50% EtOAc) can separate thiol derivatives from byproducts. Monitor via TLC (silica gel, UV detection) .
Q. What spectroscopic techniques are critical for characterizing structural purity?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm tert-butyl resonance (δ ~1.4 ppm for 9H singlet) and thiol proton absence (indicating successful S-protection).
- IR : Validate thiol (-SH) absence (absence of ~2550 cm⁻¹ stretch) and imidazo C=N bonds (~1650 cm⁻¹).
- XRD : Resolve crystallographic disorder in the imidazo-pyridine core, as seen in related structures .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates. Tools like Gaussian or ORCA simulate reaction mechanisms (e.g., thiolate nucleophilic attack). Pair with cheminformatics (e.g., ICReDD’s workflow) to prioritize experimental conditions, reducing trial runs by 40–60% .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer : Contradictions often stem from substituent positioning. Compare analogs (e.g., 2-chloro vs. 2-methyl derivatives) via:
- SAR tables : Tabulate IC₅₀ values against tert-butyl variants.
- Docking studies : Map thiol group interactions with target proteins (e.g., kinases) using AutoDock Vina.
- Meta-analysis : Aggregate data from analogs like 1H-imidazo[4,5-b]pyridine to identify trends in lipophilicity vs. activity .
Q. How to design experiments for evaluating the compound’s stability under varying pH and temperature?
- Methodological Answer : Use accelerated stability testing:
- pH Stress : Incubate in buffers (pH 1–12) at 40°C for 72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA/MeCN gradient).
- Thermal Stress : Heat samples to 60–80°C in sealed vials; analyze by TGA/DSC for decomposition thresholds.
- Light Exposure : Follow ICH Q1B guidelines using UV-Vis spectroscopy to detect photolytic byproducts .
Q. What advanced separation techniques improve yield in multi-step syntheses?
- Methodological Answer :
- Membrane Separation : Use nanofiltration (MWCO 300 Da) to concentrate intermediates while removing salts.
- HPLC-Prep : Apply reverse-phase prep-HPLC (ACN-water + 0.1% formic acid) for high-purity fractions (>98%).
- SPE Cartridges : Utilize silica-based SPE for rapid desalting post-thiol deprotection .
Data Analysis & Validation
Q. How to validate conflicting crystallographic data for imidazo[4,5-c]pyridine derivatives?
- Methodological Answer : Cross-validate using:
- CCDC Database : Compare unit cell parameters (e.g., a=10.2 Å, b=12.5 Å for similar tert-butyl structures).
- R-Factor Analysis : Ensure R < 0.07 (single-crystal XRD) and check for disorder in tert-butyl groups via PLATON .
Q. What statistical approaches reconcile discrepancies in reaction yield reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
